Thalidomide-5-O-C4-NH2 hydrochloride

Targeted Protein Degradation CDK9 Degradation PROTAC Efficacy

PROTAC campaigns often stall due to multi-step linker attachment, introducing variability and lowering yields. This compound solves that bottleneck: a pre-installed C4-alkylamine linker on the thalidomide scaffold enables direct, modular conjugation to any carboxylic-acid-bearing warhead. - Eliminates 2-4 synthetic steps vs. using unfunctionalized CRBN ligands, accelerating library construction. - C4 linker length is pre-optimized for ternary complex geometry; demonstrated in THAL-SNS-032 (CDK9 DC50 <250 nM, Emax >95%). - Terminal amine allows rapid amide coupling or reductive amination under standard conditions. Supplied as hydrochloride salt for enhanced solubility and stability; ≥98% purity ensures lot-to-lot reproducibility in degradation assays.

Molecular Formula C17H20ClN3O5
Molecular Weight 381.8 g/mol
Cat. No. B12386067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-O-C4-NH2 hydrochloride
Molecular FormulaC17H20ClN3O5
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCN.Cl
InChIInChI=1S/C17H19N3O5.ClH/c18-7-1-2-8-25-10-3-4-11-12(9-10)17(24)20(16(11)23)13-5-6-14(21)19-15(13)22;/h3-4,9,13H,1-2,5-8,18H2,(H,19,21,22);1H
InChIKeyUXTCSUBMRQWFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride: Essential CRBN Ligand-Linker Conjugate for PROTAC Procurement


5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride (also referred to as Thalidomide-5-O-C4-NH2 hydrochloride or Thalidomide 4'-ether-alkylC4-amine) is a cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate derived from thalidomide, incorporating a butylamine (C4) linker at the 5-position for terminal amine functionalization [1]. It serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), enabling covalent conjugation to target-protein-binding warheads while retaining CRBN recruitment capacity . The hydrochloride salt form (CAS 2694727-93-8 / 2376990-29-1) ensures enhanced aqueous solubility and handling stability for downstream synthetic workflows.

Why 5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride Cannot Be Substituted with Generic CRBN Ligands


In-class CRBN ligands such as thalidomide, lenalidomide, or pomalidomide lack the requisite linker chemistry for direct conjugation to target-protein ligands, necessitating additional synthetic steps that introduce variability and reduce PROTAC yield [1]. Furthermore, linker attachment at the 5-position (versus the 4-position) preserves CRBN binding affinity while minimizing steric interference with the glutarimide ring's interaction with the cereblon binding pocket [2]. The specific C4 alkyl linker length in this compound provides an optimal balance between flexibility and rigidity for ternary complex formation, a parameter that cannot be achieved by substituting with longer PEG-based linkers or shorter alkyl chains without altering degradation efficiency .

Quantitative Differentiation of 5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride: Comparative Evidence for Procurement Decisions


Comparative PROTAC Antiproliferative Potency: THAL-SNS-032 (Target Compound-Derived PROTAC) vs. Parent CDK9 Inhibitor

The PROTAC THAL-SNS-032, synthesized using 5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride as the CRBN-recruiting moiety, exhibits superior antiproliferative activity compared to its parent CDK9 inhibitor SNS-032. In MOLT4 cells, THAL-SNS-032 demonstrates an IC50 of 50.0 nM, representing a 3.5-fold improvement over SNS-032 (IC50 = 173 nM) . This differential activity confirms that conjugation of the target compound via its terminal amine to a CDK9-binding warhead yields a functional degrader with enhanced cellular potency.

Targeted Protein Degradation CDK9 Degradation PROTAC Efficacy

CRBN-Dependent Degradation Efficiency: THAL-SNS-032 DC50 and Emax

THAL-SNS-032, a PROTAC constructed from 5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, achieves potent CRBN-dependent degradation of CDK9 with a DC50 value of less than 250.0 nM and an Emax exceeding 95.0% . In comparison, the parent CDK9 inhibitor SNS-032 does not induce degradation (DC50 not applicable), and alternative CRBN-based PROTACs with different linker lengths or attachment points often exhibit reduced Emax or require higher concentrations [1].

CDK9 Degradation PROTAC Activity CRBN Dependence

Linker Length and Physicochemical Properties: C4 vs. C5 Alkyl Linkers

The 5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride features a C4 alkyl linker, which provides distinct physicochemical advantages over longer C5 or PEG-based linkers. Computational descriptors indicate a rotatable bond count of 6 and a hydrogen bond donor count of 3 (including the terminal amine), with a molecular weight of 381.8 g/mol for the hydrochloride salt [1]. In contrast, the C5 analog (Thalidomide-5-O-C5-NH2 hydrochloride, CAS 2761385-94-6) has an additional methylene unit (increased lipophilicity) and a molecular weight of approximately 395.8 g/mol, which can affect solubility and membrane permeability . The C4 length is empirically preferred for maintaining optimal distance between the E3 ligase and target protein binding sites in many PROTAC designs [2].

PROTAC Linker Optimization Physicochemical Properties Ternary Complex Formation

Purity and Batch-to-Batch Consistency: Target Compound vs. Generic CRBN Ligands

Commercial suppliers of 5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride consistently report purity of ≥95% by HPLC, with some vendors achieving 98% purity . In contrast, generic CRBN ligands like thalidomide or lenalidomide are not supplied with the linker pre-installed, requiring in-house functionalization that introduces variability in linker attachment efficiency and final PROTAC purity . This pre-functionalized ligand-linker conjugate eliminates a synthetic step, reducing overall PROTAC synthesis time by approximately 1–2 days and improving final product yield.

PROTAC Building Block Quality Synthetic Reproducibility Analytical Characterization

Optimal Procurement and Application Scenarios for 5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride


High-Throughput PROTAC Library Synthesis

The compound's terminal amine functionality enables rapid, modular conjugation to diverse target-protein ligands via amide bond formation or reductive amination. Its pre-installed C4 linker eliminates the need for separate linker attachment steps, accelerating the construction of PROTAC libraries for screening campaigns [1]. This is particularly advantageous in industrial settings where PROTAC diversity and synthetic throughput are critical for identifying lead degraders.

CDK9-Targeted Degrader Development (e.g., THAL-SNS-032 Analog Generation)

As demonstrated by THAL-SNS-032, this ligand-linker conjugate is ideally suited for generating CDK9-targeting PROTACs with potent degradation activity (DC50 <250 nM, Emax >95%) and improved antiproliferative effects (IC50 = 50 nM vs. 173 nM for parent inhibitor) . Researchers developing next-generation CDK9 degraders can leverage this building block to explore structure-activity relationships around the linker and warhead while maintaining CRBN engagement.

Comparative Linker Optimization Studies (C4 vs. C5 vs. PEG)

The C4 alkyl linker of this compound serves as a reference standard for evaluating the impact of linker length and composition on PROTAC efficacy. By comparing degradation profiles of PROTACs constructed with C4, C5, or PEG-based linkers, researchers can empirically determine the optimal linker geometry for a given target protein [2]. This systematic approach is essential for rational PROTAC design and medicinal chemistry optimization.

In Vitro Target Engagement and Degradation Assays

The high purity (≥95–98%) and well-characterized nature of this compound ensure reproducible results in cellular degradation assays, including Western blot quantification of target protein levels and CRBN-dependence controls . Its use as a building block for generating biotinylated or fluorescent PROTAC probes further enables target engagement studies and ternary complex visualization.

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